

potential off-target effects of MRT68921 on AMPK and TBK1

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Compound of Interest				
Compound Name:	MRT68921			
Cat. No.:	B609329	Get Quote		

Technical Support Center: MRT68921

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **MRT68921**. The information focuses on potential off-target effects on AMPK and TBK1, helping you to interpret your experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of MRT68921?

MRT68921 is a potent, dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3] It is also a known inhibitor of NUAK1.[2][4] The primary application of **MRT68921** is to block the initiation of autophagy.[1][3]

Q2: I'm observing effects that may not be related to ULK1/2 inhibition. Could **MRT68921** have off-target effects?

Yes, like many kinase inhibitors, **MRT68921** can exhibit off-target activity. Kinase profiling studies have shown that at a concentration of 1 μ M, **MRT68921** can inhibit other kinases, most notably TBK1/IKK ϵ and members of the AMPK-related kinase family.[5][6]

Q3: My experimental results suggest an effect on AMPK signaling. Does **MRT68921** directly inhibit AMPK?



MRT68921 has been shown to inhibit AMPK-related kinases in in vitro profiling assays.[5] However, studies using LKB1 knockout mouse embryonic fibroblasts (MEFs) have demonstrated that the autophagy-inhibiting effects of MRT68921 are independent of the LKB1/AMPK pathway.[5] It is crucial to confirm direct target engagement in your specific experimental system.

Q4: I am seeing changes in inflammatory signaling. Does MRT68921 inhibit TBK1?

In vitro kinase profiling has identified TBK1 as a potential off-target of **MRT68921**.[5][6] However, experiments in TBK1 knockout MEFs have shown that **MRT68921** can still effectively block autophagy, indicating that TBK1 is not the primary target for its autophagy-inhibiting activity.[5] If you suspect TBK1-related off-target effects, it is important to validate your findings using TBK1-specific controls.

Troubleshooting Guides

Issue 1: Unexpected Phenotype - Is it an Off-Target Effect?

You observe a cellular phenotype that is not readily explained by the inhibition of ULK1/2.

Troubleshooting Steps:

- Dose-Response Curve: Perform a dose-response experiment with MRT68921. If the
 unexpected phenotype only occurs at concentrations significantly higher than the IC50 for
 ULK1/2, it is more likely to be an off-target effect.
- Control Compounds: Use a structurally different ULK1/2 inhibitor with a distinct off-target profile to see if the phenotype is recapitulated.
- Direct Target Engagement: Assess the phosphorylation of known downstream targets of AMPK (e.g., ACC) and TBK1 (e.g., IRF3) in your experimental system to determine if these pathways are being affected at the concentrations of **MRT68921** you are using.

Issue 2: Confirming On-Target vs. Off-Target Effects on AMPK and TBK1

You have evidence suggesting that AMPK or TBK1 might be inhibited by **MRT68921** in your experiments.



Troubleshooting Steps:

- Biochemical Kinase Assays: Directly measure the activity of immunoprecipitated AMPK or TBK1 from cell lysates treated with a range of MRT68921 concentrations.
- Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells. A shift in the thermal stability of AMPK or TBK1 in the presence of MRT68921 would indicate direct binding.
- Rescue Experiments: If possible, try to rescue the observed phenotype by activating the potentially inhibited off-target pathway. For example, use a direct AMPK activator to see if it reverses the effects of **MRT68921**.

Data Presentation

Table 1: Kinase Selectivity Profile of MRT68921

Target Kinase	IC50 (nM)	Percent Inhibition @ 1 μΜ	Reference
ULK1	2.9	>95%	[1][2]
ULK2	1.1	>95%	[1][2]
AMPK-related kinases	Not specified	>80%	[5]
TBK1/IKKe	Not specified	>80%	[5]

Note: This table summarizes available data. The lack of specific IC50 values for off-targets highlights the importance of empirical validation in your system.

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK and TBK1 Activity

This protocol allows for the indirect assessment of AMPK and TBK1 activity by measuring the phosphorylation of their downstream substrates.

Materials:



- Cell lysates treated with MRT68921
- Primary antibodies: anti-phospho-ACC (Ser79) for AMPK activity, anti-phospho-IRF3 (Ser396) for TBK1 activity, and corresponding total protein antibodies.
- Secondary antibodies
- SDS-PAGE gels and Western blot equipment

Methodology:

- Prepare cell lysates from control and MRT68921-treated samples.
- Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
- Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: In Vitro Kinase Assay for AMPK and TBK1

This protocol provides a direct measure of kinase activity.

Materials:

- Recombinant active AMPK or TBK1 enzyme
- Specific substrate peptide (e.g., AMARA peptide for AMPK)
- [y-32P]ATP or an ADP-Glo™ Kinase Assay kit
- Kinase reaction buffer

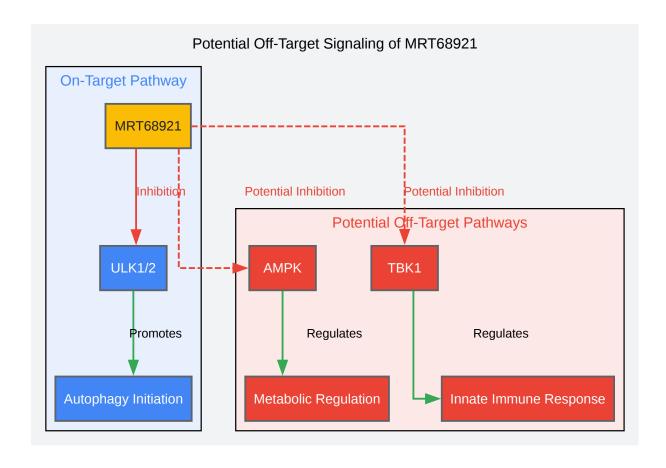


MRT68921 at various concentrations

Methodology (Radiometric):

- Set up the kinase reaction in a microfuge tube or 96-well plate containing kinase buffer, substrate peptide, and MRT68921.
- Initiate the reaction by adding [y-32P]ATP.
- Incubate at 30°C for a predetermined time.
- Stop the reaction and spot the mixture onto phosphocellulose paper.
- Wash the paper to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.

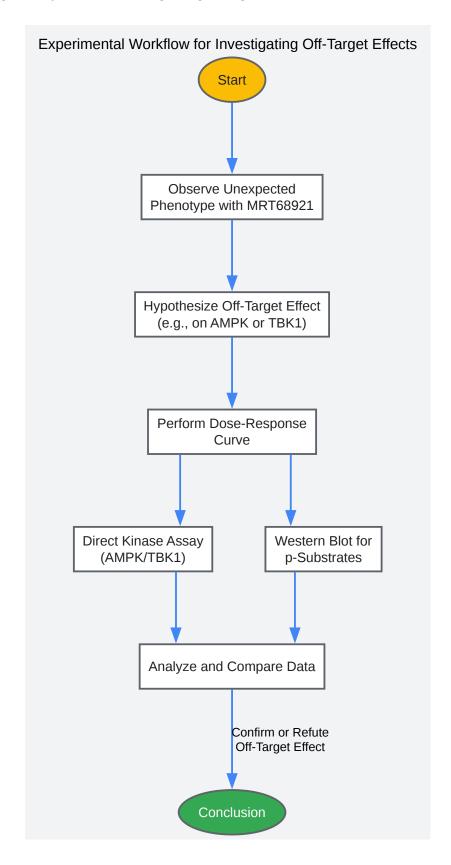
Visualizations





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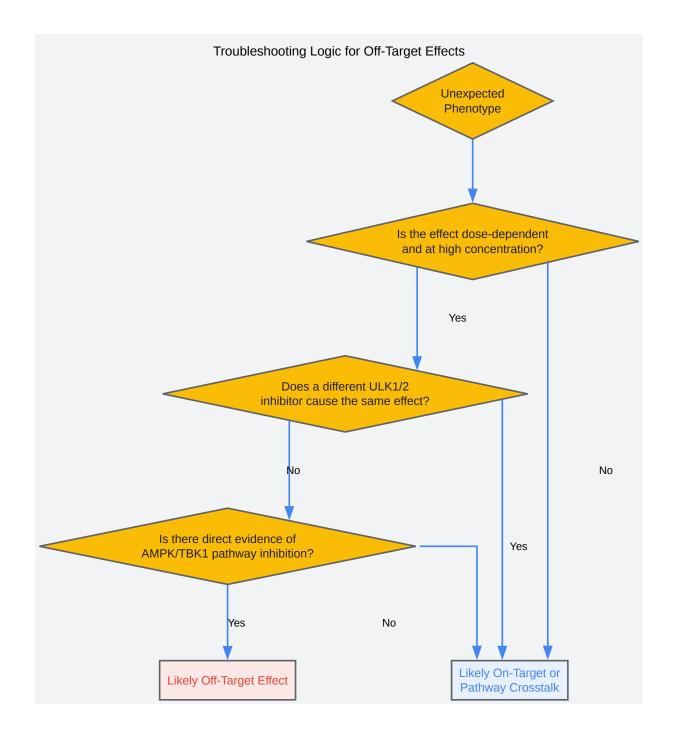
Caption: On-target vs. potential off-target signaling of MRT68921.





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Caption: Workflow for investigating potential off-target effects.





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Caption: Troubleshooting logic for **MRT68921** off-target effects.

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